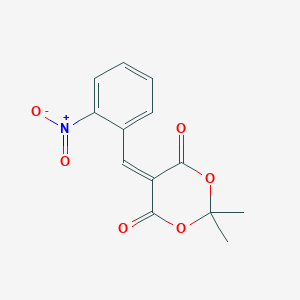![molecular formula C17H10ClF2N5O B2366611 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole CAS No. 941913-11-7](/img/structure/B2366611.png)
3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a difluorophenyl group, a methyltriazolyl group, and an oxadiazole group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves several aromatic rings (from the phenyl and triazolyl groups) and heterocyclic rings (from the oxadiazole group). The presence of halogens (chlorine and fluorine) may also influence its electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the halogen atoms might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic and heterocyclic rings could impact its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole and its derivatives have been a focus in synthetic chemistry. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from related structures, focusing on lipase and α-glucosidase inhibition, showcasing the compound's potential in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity
- Several studies have explored the antimicrobial potential of 1,2,4-oxadiazole derivatives. Sun et al. (1999) synthesized derivatives that exhibited antibacterial activity (Sun, Liang, Zhang, Wang, & Wang, 1999). Additionally, Deshmukh et al. (2017) synthesized novel compounds for antibacterial screening, which included 1,3,4-oxadiazoles with piperazine nucleus (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Anticancer Properties
- The anticancer potential of 1,2,4-oxadiazole derivatives has been explored. Zhang et al. (2005) identified certain derivatives as apoptosis inducers and potential anticancer agents (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Nematocidal Activity
- Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety, revealing good nematocidal activity against Bursaphelenchus xylophilus, indicating potential in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Pharmacological Properties
- The pharmacologically relevant properties, including solubility and partitioning processes of novel oxadiazole derivatives, have been studied by Volkova et al. (2020), contributing to the understanding of their biophysical interactions (Volkova, Levshin, & Perlovich, 2020).
Enzyme Inhibition
- Compounds derived from 1,2,4-oxadiazole have been tested for their enzyme inhibitory properties. The study by Bekircan et al. (2015) mentioned earlier is a notable example in this area (Bekircan, Ülker, & Menteşe, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions would depend on the properties and potential applications of this compound. Given the structural complexity and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O/c1-9-15(22-24-25(9)14-7-6-10(19)8-13(14)20)17-21-16(23-26-17)11-4-2-3-5-12(11)18/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIMJPGJMCYMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
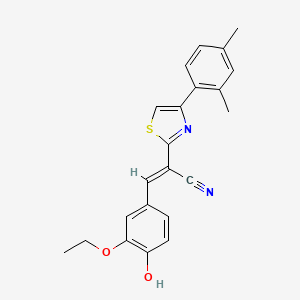
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
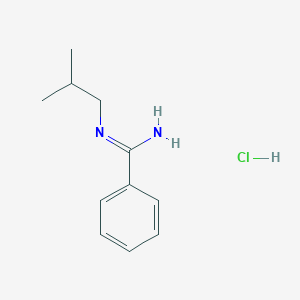
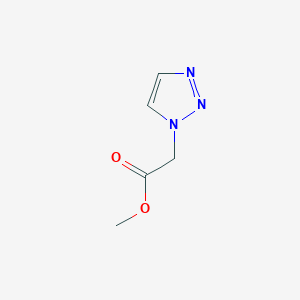
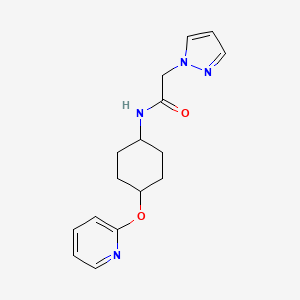
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)
